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Lichenicidin

Cat. No.: B1576189
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Description

Lichenicidin is a two-component lantibiotic (class II) naturally produced by strains of Bacillus licheniformis . As a ribosomally synthesized and post-translationally modified peptide (RiPP), it consists of two peptides, Bliα (also known as Lchα) and Bliβ (Lchβ), which must act synergistically at equimolar concentrations to exhibit full antimicrobial activity . This lantibiotic displays a bactericidal effect against a spectrum of clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes . It has been shown to eliminate S. aureus in less than three hours at the minimal inhibitory concentration (MIC) . Studies indicate that this compound's mechanism of action involves a multi-step process targeting the bacterial cell membrane. The Bliα peptide is known to bind specifically to lipid II, a key precursor in bacterial cell wall synthesis . This binding event subsequently facilitates the incorporation of the Bliβ peptide, which leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately cell death . A significant characteristic of this compound is its promising safety profile for therapeutic development; it has been demonstrated to be non-cytotoxic to human erythrocytes and fibroblasts at active concentrations . Due to its potent activity against multi-drug resistant pathogens and its unique, dual-peptide mode of action, this compound represents a promising candidate for research into novel antimicrobial agents and alternative therapies. Recent advances have also been made in the heterologous production of recombinant this compound in E. coli systems, facilitating further study of its biosynthesis, structure, and function .

Properties

bioactivity

Gram+,

sequence

TITLSTCAILSKPLGNNGYLCTVTKECMPSSCN

Origin of Product

United States

Ecological and Microbiological Dimensions of Lichenicidin Production

Identification of Lichenicidin-Producing Bacterial Strains within Bacillus licheniformis Species

The ability to produce this compound is not ubiquitous among Bacillus licheniformis but has been identified in numerous strains isolated from diverse environments. The identification of these producer strains has often been the result of targeted screening for antimicrobial compounds or through genome mining approaches that search for the characteristic genes involved in lantibiotic biosynthesis. asm.orgnih.gov

Initial identification of this compound production was made in strains such as B. licheniformis DSM 13 and ATCC 14580. nih.govpreprints.orgencyclopedia.pubplos.org Subsequent research has expanded the list of known producers considerably. For instance, rational genome mining for LanM proteins, which are essential for the modification of type 2 lantibiotics, successfully identified B. licheniformis ATCC 14580 as a producer of a broad-spectrum, two-peptide lantibiotic, which was named this compound. asm.orgnih.gov

This compound production has been confirmed in strains isolated from a variety of sources, highlighting the widespread distribution of this capability within the species. Strains have been identified from commercial products, clinical settings, and natural environments. For example, several strains isolated from retail infant milk formulae, including IMF20, IMF66, IMF69, and IMF80, were found to produce this compound. preprints.orgencyclopedia.pubresearchgate.netnih.gov Similarly, strains WIT 562, 564, and 566 are also known producers. preprints.orgencyclopedia.pubnih.gov The compound has also been identified in bacteria sourced from marine environments, with three seaweed-derived B. licheniformis isolates confirmed to harbor the necessary gene for its synthesis. researchgate.net Other notable producing strains include VK21, SMIA-2, and I89. preprints.orgencyclopedia.pubnih.govresearchgate.net

The following table summarizes a selection of identified this compound-producing B. licheniformis strains and their origins or identifying characteristics.

Strain NameIsolation Source / ContextKey Findings
DSM 13 Type StrainProduces a novel two-peptide lantibiotic with activity against Gram-positive bacteria. plos.org
ATCC 14580 Genome Mining TargetConfirmed producer of a broad-spectrum two-peptide this compound. asm.orgnih.govpreprints.org
VK21 Genome SequencingProduces this compound variants Lchα and Lchβ. preprints.orgencyclopedia.pubresearchgate.net
I89 Research StrainProduces this compound variants Bliα and Bliβ. encyclopedia.pubresearchgate.net
IMF20, IMF66, IMF69, IMF80 Retail Infant Milk FormulaeDemonstrated antimicrobial activity against Gram-positive organisms. preprints.orgresearchgate.netnih.gov
WIT 562, 564, 566 Marine (Seaweed)Confirmed to harbor the this compound biosynthesis gene. preprints.orgnih.gov
SMIA-2 Research StrainGenome annotation revealed gene clusters for this compound production. encyclopedia.pubnih.gov
A-2-11B-AP Canine Oral CavityFound to have the gene for this compound synthesis. mdpi.com

Diversity of this compound Variants Across Producer Strains

This compound is not a single, monolithic compound but rather a family of related molecules. The structure of its constituent peptides can vary depending on the producing strain. preprints.orgresearchgate.net It is classified as a two-component lantibiotic, meaning its antimicrobial activity requires the synergistic action of two distinct peptides, commonly designated as an alpha (α) and a beta (β) peptide. encyclopedia.pubresearchgate.netasm.org

These precursor peptides, encoded by structural genes such as licA1 and licA2, undergo significant post-translational modifications to form the mature, active lantibiotic. plos.org The diversity among this compound variants primarily arises from differences in the amino acid sequences of these peptides.

For example, the this compound produced by B. licheniformis strain I89 consists of the peptides Bliα and Bliβ. encyclopedia.pubresearchgate.net In contrast, strain VK21 produces a variant composed of Lchα and Lchβ peptides. encyclopedia.pubresearchgate.net A key structural difference has been identified between these variants: the α-peptides, Bliα and Lchα, differ from each other, particularly in the structure of their N-terminal nisin-like A-ring, while the β-peptides are identical. researchgate.netresearchgate.net The mature peptides from strain DSM 13 were predicted to have masses of 3020.6 Da and 3250.6 Da. plos.org This structural variability across different producer strains suggests an evolutionary adaptation, potentially to target different competing bacteria or to enhance activity in specific ecological niches.

The table below details the different known variants of this compound and their producing strains.

Producer StrainThis compound Variant PeptidesMolecular Mass (Da)Structural Notes
I89 Bliα and BliβNot specifiedRequires both peptides for full synergistic activity. encyclopedia.pubresearchgate.net
VK21 Lchα and LchβLchα: 3251, Lchβ: 3021The α-peptide has a nisin-like motif at the N-terminus and a mersacidin-like motif at the C-terminus. encyclopedia.pubresearchgate.net
DSM 13 LicA1 and LicA2 derived3250.6 and 3020.6 (Predicted)The two peptides are required for the heat-stable antimicrobial activity observed in cell extracts. plos.org
ATCC 14580 Not explicitly namedNot specifiedConfirmed as a two-peptide lantibiotic. asm.orgnih.gov

Ecological Roles and Inter-species Interactions Mediated by this compound

The primary ecological function of this compound is to mediate microbial competition by inhibiting the growth of other bacteria. It exhibits a potent, yet targeted, spectrum of activity, primarily against Gram-positive bacteria. preprints.orgplos.org This antimicrobial action allows the producing B. licheniformis strain to secure resources and establish itself within a complex microbial community. The producing organism protects itself through specific immunity mechanisms, encoded within the same gene cluster responsible for this compound synthesis. researchgate.net

This compound's activity is cell-surface associated and relies on the synergistic interaction of its two component peptides to form pores in the cell membrane of target bacteria and to inhibit cell wall biosynthesis. preprints.orgencyclopedia.pubasm.org It has demonstrated effectiveness against a wide range of clinically significant pathogens, including Listeria monocytogenes, methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, Bacillus cereus, Streptococcus pneumoniae, and Streptococcus mutans. asm.orgnih.govpreprints.orgencyclopedia.pub However, it generally shows no activity against Gram-negative bacteria such as Escherichia coli and Salmonella Typhimurium, likely due to the protective outer membrane of these organisms. encyclopedia.pubplos.orgresearchgate.net

The production of this compound also plays a role in structuring microbial communities by inhibiting the formation of biofilms by competing bacteria. researchgate.net By suppressing the growth of susceptible species like S. aureus and B. pumilus, B. licheniformis can gain a competitive advantage in its habitat. researchgate.net The presence of this compound-producing strains in diverse environments, from soil and marine settings to the oral cavity of animals, underscores its importance as a mediator of inter-species bacterial warfare. researchgate.netmdpi.com

Elucidation of Lichenicidin Biosynthesis Pathways

Genomic Organization of the Lichenicidin Biosynthetic Gene Cluster

The genetic instructions for this compound production are encoded within a specific locus on the Bacillus licheniformis chromosome known as the this compound biosynthetic gene cluster (lic cluster). asm.org This cluster contains all the necessary genes for the synthesis of the precursor peptides, their subsequent modification, transport, and regulation, as well as providing immunity to the producing organism. asm.orgresearchgate.netresearchgate.net The organization of the lic gene cluster is a key determinant of the efficient production of the final active compounds. nih.govnih.gov

Structural Genes Encoding this compound Precursor Peptides (e.g., licA1, licA2)

At the heart of the biosynthetic cluster are the structural genes, licA1 and licA2. nih.govnih.gov These genes encode the inactive precursor peptides, LicA1 and LicA2, which are the foundational building blocks of the two mature this compound peptides, Bliα and Bliβ, respectively. researchgate.netnih.govresearchgate.net These precursor peptides consist of two distinct regions: an N-terminal leader peptide and a C-terminal propeptide. nih.govplos.org The leader peptide plays a crucial role in guiding the post-translational modification enzymes to the propeptide region. rsc.org The propeptide itself contains the serine, threonine, and cysteine residues that will undergo extensive modification to form the characteristic lanthionine (B1674491) and methyllanthionine bridges of the mature lantibiotic. nih.govplos.org

Genes Encoding Post-translational Modification Enzymes (e.g., licM1, licM2, licT, licP)

The transformation of the inactive precursor peptides into their biologically active forms is accomplished by a suite of dedicated enzymes encoded within the lic cluster. nih.govnih.gov Key among these are:

licM1 and licM2 : These genes encode two distinct LanM-type enzymes, LicM1 and LicM2. nih.govnih.gov These bifunctional enzymes are responsible for both the dehydration of specific serine and threonine residues within the propeptides to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, and the subsequent cyclization reaction where cysteine residues attack these dehydrated residues to form the thioether cross-links of lanthionine and methyllanthionine. researchgate.netrsc.orgpnas.org LicM1 specifically modifies the LicA1 precursor, while LicM2 acts on the LicA2 precursor. nih.govresearchgate.net

licT : This gene encodes a processing transporter protein. nih.govplos.org LicT is an ABC transporter that also possesses a peptidase domain. researchgate.netplos.org Its primary functions are to cleave the leader peptide from the modified precursor peptides and to export them out of the cell. researchgate.net

licP : The licP gene encodes an extracellular serine protease. nih.govresearchgate.net This enzyme is responsible for the final maturation step of the β-peptide. After the initial cleavage by LicT, the LicA2 precursor still contains a short N-terminal extension. researchgate.netrsc.org LicP removes this remaining hexapeptide to generate the fully mature and active Bliβ peptide. researchgate.netresearchgate.net

Regulatory and Immunity Gene Elements (e.g., licFGEHI)

To control the production of this compound and to protect the producing cell from its own antimicrobial product, the gene cluster includes regulatory and immunity genes. nih.govnih.gov The genes licF, licG, licE, licH, and licI are believed to constitute the immunity system. nih.govnih.govpnas.org These genes likely encode an ABC transporter system (LanFEG-like) and an immunity protein (LanI-like) that work together to prevent the synthesized this compound from harming the producer organism. asm.orgnih.gov Interestingly, studies involving the expression of the lic gene cluster in Escherichia coli have shown that these immunity genes are not essential for either the production of this compound or for self-protection in this heterologous host. asm.orgnih.gov

Enzymatic Mechanisms of Lanthionine and Methyllanthionine Formation

The hallmark of this compound, and lantibiotics in general, is the presence of the thioether amino acids lanthionine and methyllanthionine. nih.govnih.govplos.org The formation of these unusual amino acids is a two-step enzymatic process catalyzed by the LanM enzymes, LicM1 and LicM2. researchgate.netpnas.org

The first step is a dehydration reaction. The LanM enzyme utilizes ATP to phosphorylate specific serine and threonine residues within the propeptide region of the precursor peptides. pnas.org This phosphorylation creates a good leaving group, which is then eliminated to form the unsaturated amino acids dehydroalanine (from serine) and dehydrobutyrine (from threonine). rsc.orgresearchgate.net

The second step is a Michael-type addition reaction. The thiol group of a nearby cysteine residue within the peptide chain then attacks the double bond of the newly formed dehydroalanine or dehydrobutyrine. rsc.orgresearchgate.net This intramolecular cyclization results in the formation of a stable thioether bridge, creating either a lanthionine (from dehydroalanine and cysteine) or a methyllanthionine (from dehydrobutyrine and cysteine) residue. rsc.orgresearchgate.net This process is repeated at multiple sites within the propeptide, leading to the characteristic polycyclic structure of the mature this compound peptides.

Post-translational Processing of this compound Precursors

The journey from the initial gene transcript to the final active this compound peptides involves a series of precise post-translational processing steps. nih.govnih.gov Following the ribosomal synthesis of the LicA1 and LicA2 precursor peptides, they are recognized by their respective modification enzymes, LicM1 and LicM2. nih.govresearchgate.net These enzymes catalyze the dehydration and cyclization reactions to install the lanthionine and methyllanthionine bridges. researchgate.net

Once these modifications are complete, the modified precursors are targeted by the LicT transporter. nih.govresearchgate.net LicT performs a dual function: it cleaves off the N-terminal leader peptide and simultaneously transports the modified peptides across the cell membrane. researchgate.net For the α-peptide (Bliα), this single cleavage event by LicT results in the mature, active form. researchgate.net

However, the β-peptide (Bliβ) requires an additional maturation step. researchgate.netresearchgate.net The initial cleavage by LicT leaves a short six-amino-acid extension at the N-terminus of the Bliβ precursor. researchgate.netnih.gov The extracellular protease LicP then recognizes and removes this hexapeptide, yielding the fully mature and biologically active Bliβ peptide. researchgate.netresearchgate.net

Genetic Regulation of this compound Biosynthesis and Expression

The production of this compound is a tightly regulated process to ensure its synthesis occurs at the appropriate time and to prevent unnecessary metabolic burden on the producing organism. While the precise regulatory network is still under investigation, it is known that the genes responsible for regulation are located within the biosynthetic gene cluster itself. nih.govnih.gov The expression of the lic genes is likely controlled by a complex interplay of regulatory proteins that respond to specific environmental or cellular signals. nih.gov The presence of putative regulatory elements within the gene cluster suggests a coordinated expression of the structural, modification, transport, and immunity genes, ensuring the efficient and controlled biosynthesis of this potent antimicrobial compound. nih.govpnas.org

Molecular and Cellular Mechanisms of Lichenicidin Biological Activity

Synergistic Action of Lichenicidin Peptide Components (e.g., Bliα/Lchα and Bliβ/Lchβ)

The antimicrobial potency of this compound stems from the cooperative action of its two constituent peptides, designated Bliα and Bliβ or Lchα and Lchβ, depending on the producing strain of Bacillus licheniformis. encyclopedia.pubresearchgate.net These peptides work in synergy, meaning their combined effect is significantly greater than the sum of their individual activities. nih.govencyclopedia.pubresearchgate.net While the isolated peptides may show minimal activity at micromolar concentrations, their combination results in potent bactericidal effects at nanomolar concentrations. researchgate.netuniprot.org Research indicates that the strongest antimicrobial activity is achieved when the two peptides are present in an equimolar 1:1 ratio. researchgate.netuniprot.org

The synergy is based on a functional division of labor between the two components. The α-peptide (Bliα/Lchα) is a globular molecule that acts as the recognition unit, responsible for identifying and binding to its specific molecular target on the bacterial cell surface. encyclopedia.pubplos.orgmdpi.com The elongated β-peptide (Bliβ/Lchβ) subsequently interacts with the complex formed by the α-peptide and its target. encyclopedia.pubplos.org This sequential action is critical for the full expression of this compound's antimicrobial power. plos.orgresearchgate.net

Studies have shown that Bliα appears to have a low affinity for the target bacterium Staphylococcus aureus on its own. nih.gov However, its initial binding serves as an essential anchoring point, which then significantly increases the affinity and recruitment of the Bliβ peptide to the cell surface. nih.gov This coordinated interaction facilitates a powerful dual mode of action that combines the inhibition of cell wall synthesis with the disruption of the cell membrane. encyclopedia.pubplos.org

Table 1: Synergistic Activity of this compound VK21 Peptides (LchA1 & LchA2) Against Various Bacterial Strains Data sourced from UniProtKB entry P86475. uniprot.org

Target BacteriumIC₅₀ LchA1 (α) alone (µM)IC₅₀ LchA1 (α) & LchA2 (β) combined (µM)
Bacillus subtilis L190.64
Rhodococcus sp. SS290.64
Micrococcus luteus B13141.20.09
Bacillus megaterium VKM411.80.12
Staphylococcus aureus 209p3.10.64

Interactions of this compound with Bacterial Cell Wall Components and Precursors

The bactericidal activity of this compound is initiated by its interaction with the bacterial cell envelope, specifically targeting a critical component required for cell wall construction. nih.govplos.org The primary molecular target for this compound is Lipid II, an essential precursor for peptidoglycan biosynthesis in virtually all bacteria. nih.govmdpi.comnih.gov This lipid-linked disaccharide-pentapeptide is often described as the "Achilles' heel" of the bacterial cell wall, making it a target for numerous antibiotics. nih.gov

The specific recognition and binding to Lipid II are mediated by the α-component of this compound (Lchα/Bliα). encyclopedia.pubmdpi.comnih.gov The structure of Lchα is unique, featuring two putative binding sites: a nisin-like motif at its N-terminus and a mersacidin-like motif at its C-terminus. mdpi.comresearchgate.netnih.gov Detailed studies using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have provided compelling evidence that the C-terminal mersacidin-like domain is principally responsible for the interaction with Lipid II. mdpi.comresearchgate.netnih.gov The binding interface involves the pyrophosphate and disaccharide moieties of the Lipid II molecule. mdpi.comnih.gov

By binding to and sequestering Lipid II, this compound effectively halts its incorporation into the growing peptidoglycan chain. plos.orgnih.gov This arrest of cell wall synthesis is a fundamental aspect of its mechanism of action, preventing the bacterium from repairing or expanding its protective peptidoglycan layer. plos.orgasm.org

Following the initial docking of the α-peptide to Lipid II, the β-peptide (Lchβ/Bliβ) is recruited to the site, forming a ternary complex. encyclopedia.pubplos.org The formation of this complete this compound-Lipid II complex is the trigger for the second phase of attack: the disruption of the cytoplasmic membrane. plos.orgmdpi.com The complex promotes the formation of pores in the bacterial membrane, leading to a rapid depolarization of the membrane potential and the leakage of vital intracellular contents, including potassium ions. nih.govmdpi.comebi.ac.uk

While the Bliβ peptide can induce some membrane leakage on its own, the process is markedly faster and more potent in the presence of the Bliα anchor. nih.gov This disruption of the membrane's structural integrity and permeability barrier culminates in cell death. plos.orgmdpi.com Atomic force microscopy has provided direct visual evidence of this process, revealing significant perturbations on the surface of S. aureus cells and the ultimate leakage of cytoplasmic materials upon exposure to this compound. nih.gov

Table 2: Key Interactions in this compound's Mechanism of Action

ComponentPrimary RoleMolecular InteractionConsequence
Bliα / Lchα Target Recognition & AnchoringBinds to the pyrophosphate and disaccharide moieties of Lipid II via its C-terminal domain. mdpi.comnih.govSequesters Lipid II, inhibiting peptidoglycan synthesis. plos.orgnih.gov Recruits Bliβ to the membrane. encyclopedia.pubplos.org
Bliβ / Lchβ Pore Formation & Membrane DisruptionInteracts with the Bliα-Lipid II complex. encyclopedia.pubplos.orgForms pores in the cytoplasmic membrane, causing depolarization and leakage of cellular contents. nih.govplos.orgmdpi.com

Binding to Lipid II and Inhibition of Peptidoglycan Biosynthesis

Cellular Responses to this compound Exposure in Target Organisms

Bacterial cells are not passive victims of this compound attack and mount various cellular responses upon exposure. A notable physiological response observed in target organisms is an alteration of the cell's surface properties. For instance, treatment with this compound has been shown to increase the net surface charge of S. aureus cells. nih.gov The attack also induces significant physical damage and perturbations to the cell surface, which are visible through advanced microscopy techniques. nih.gov

In a broader context, lantibiotics that interfere with cell wall synthesis by targeting Lipid II are known to trigger cell envelope stress responses. mdpi.com These responses are typically managed by dedicated signal transduction pathways, such as two-component systems (TCSs), which sense the damage and coordinate a defensive response. mdpi.com While the specific TCS pathways activated by this compound have not been fully elucidated, the activation of such stress responses is a well-documented reaction to this class of antimicrobial agents. mdpi.comnih.gov

Resistance Mechanisms Developed by Microorganisms to this compound

The development of resistance is a significant challenge for all antimicrobials, including this compound. Microorganisms can employ several strategies to evade its lethal effects.

Gram-negative bacteria possess an intrinsic form of resistance due to their outer membrane, which acts as a permeability barrier, preventing large molecules like this compound from reaching the Lipid II target in the inner cytoplasmic membrane. nih.govasm.orgasm.org This is demonstrated by the fact that E. coli strains engineered to have a more permeable outer membrane become susceptible to this compound. asm.orgasm.orgresearchgate.net

In Gram-positive bacteria, acquired resistance mechanisms are more common and varied. These can include:

Modification of Cell Surface: Alterations to the composition and charge of the cell wall or membrane can reduce the binding affinity of the bacteriocin (B1578144). mdpi.com

Efflux Pumps: Bacteria can employ ATP-binding cassette (ABC) transporters to actively pump the bacteriocin out of the cell, preventing it from reaching a lethal concentration at its target site. nih.govplos.org

Sensing and Detoxification Systems: Bacteria like S. aureus possess sophisticated two-component systems (e.g., GraRS, BraRS, VraSR) that act as sentinels for cell envelope stress. nih.govplos.org Upon detecting the presence of membrane- or cell wall-active agents like lantibiotics, these systems upregulate the expression of resistance determinants, including ABC transporters. nih.govplos.orgasm.org

Producer Immunity: The this compound-producing organism protects itself through dedicated immunity genes (licFGEHI) located within the biosynthetic gene cluster. asm.orgasm.org These genes often encode ABC transporters or other proteins that prevent the bacteriocin from acting on the producer's own cells. asm.orgasm.org

Table 3: General Mechanisms of Bacterial Resistance to Lantibiotics

Mechanism TypeDescriptionExamples from Related Lantibiotics
Intrinsic Resistance A pre-existing structural feature prevents the antibiotic from reaching its target.The outer membrane of Gram-negative bacteria blocks access to Lipid II in the cytoplasmic membrane. nih.govasm.org
Target Site Modification Alteration of the antibiotic's target to reduce binding affinity.While not explicitly documented for this compound, this is a general resistance strategy.
Active Efflux Pumping the antibiotic out of the cell using transporter proteins.ABC transporters like VraFG and VraDE in S. aureus confer resistance to nisin. nih.govplos.org
Regulatory System Activation Sensing antibiotic-induced stress and upregulating defense genes.Two-component systems (GraRS, BraRS, VraSR) in S. aureus respond to cell envelope stress and activate efflux pumps. nih.govplos.org
Producer Self-Immunity Expression of specific proteins that protect the producing organism.The licFGEHI gene cluster encodes immunity proteins for this compound. asm.orgasm.org

Advanced Methodologies in Lichenicidin Research

Heterologous Expression Systems for Enhanced Production and Engineering of Lichenicidinresearchgate.netnih.govfrontiersin.org

The native production of lichenicidin by Bacillus licheniformis often results in low yields, hindering extensive research and potential therapeutic development. nih.govfrontiersin.org To overcome this, scientists have turned to heterologous expression systems, which involve transferring the genetic blueprint for this compound into a more manageable host organism. frontiersin.org Escherichia coli has emerged as a particularly attractive option due to its rapid growth, well-understood genetics, and the availability of a wide array of genetic tools. frontiersin.org For lantibiotics like this compound, successful heterologous expression typically requires the co-expression of the structural genes (encoding the precursor peptides) along with the genes responsible for the complex post-translational modifications. frontiersin.org

A landmark achievement in this compound research was the complete reconstitution of its biosynthetic pathway in vivo within a Gram-negative host, Escherichia coli. researchgate.net This was accomplished by expressing the entire this compound gene cluster, which in B. licheniformis I89 comprises 14 genes. researchgate.netresearchgate.net However, subsequent studies revealed that only six of these genes are essential for the heterologous production of the two active peptides, Bliα and Bliβ, in E. coli. researchgate.net

This heterologous system proved invaluable for dissecting the function of individual proteins within the biosynthetic cluster. researchgate.net Researchers could systematically manipulate the genes in the more genetically tractable E. coli host, a task that is considerably more difficult in the native Bacillus producer. researchgate.net This breakthrough not only facilitated the production of this compound but also established a robust platform for future engineering of this and other lantibiotics. researchgate.netacs.org

Both in vivo (within living cells) and in vitro (in a cell-free environment) strategies have been developed to produce this compound peptides.

In Vivo Production: The primary strategy for in vivo production has centered on optimizing expression in E. coli. By employing a multigene assembly strategy with high-copy plasmids, researchers have significantly increased production titers. nih.gov This approach led to yields of up to 4 mg/L for Bliα and 6 mg/L for Bliβ, a reported 100-fold increase compared to the native B. licheniformis I89 strain. nih.gov Another developed system for E. coli allows for the co-expression of the precursor peptide genes (lchA1 or lchA2) with the genes for the modifying enzymes (lchM1 or lchM2), enabling high-yield production of post-translationally modified recombinant Lchβ that is identical to the natural peptide. doi.org

In Vitro Production: Beyond cell-based systems, in vitro methodologies offer a powerful alternative for generating lantibiotics. One advanced approach couples in vitro translation with an enzyme-free chemical process for post-translational modification. acs.org This allows for the creation of vast libraries containing over 10¹¹ different lanthionine-containing peptides. acs.org Such cell-free systems are highly amenable to directed molecular evolution and provide an excellent platform for developing engineered lantipeptides. acs.org

Table 1: Comparison of this compound Production Strategies

StrategyHost/SystemKey FeaturesReported YieldReference
Native ProductionBacillus licheniformis I89Original producer strain; low yield.~0.04-0.06 mg/L nih.gov
In Vivo Heterologous ExpressionEscherichia coliHigh-copy plasmids for separate expression of Bliα and Bliβ.4 mg/L (Bliα), 6 mg/L (Bliβ) nih.gov
In Vivo Heterologous ExpressionEscherichia coliCo-expression of precursor and modification enzyme genes.High yield of recombinant Lchβ. doi.org
In Vitro SynthesisCell-free translation systemEnzyme-free post-translational modification; enables large library creation.Not applicable (library generation) acs.org

Reconstitution of Biosynthetic Pathways in Surrogate Hosts (e.g., Escherichia coli)

Rational Mutagenesis and Bioengineering Approaches for this compound Variantsresearchgate.netsmbb.mxnih.gov

The gene-encoded nature of this compound makes it an ideal candidate for bioengineering through mutagenesis. smbb.mx By altering the underlying DNA sequence, researchers can create novel peptide variants with potentially improved stability, efficacy, or spectrum of activity. nih.gov Rational, site-directed mutagenesis has been used to generate libraries of this compound mutants based on structure-activity relationship data from other well-studied lantibiotics. researchgate.netnih.gov

A significant challenge in engineering two-component lantibiotics is the need to screen for the synergistic activity of two separate peptides. nih.gov To address this, an efficient screening method was developed that avoids the costly and time-consuming purification of the complementary peptide. nih.gov This was achieved by creating E. coli strains that produce all the necessary biosynthesis machinery but lack one of the structural genes (e.g., licA1 for Bliα). smbb.mx A library of mutated licA1 genes can then be introduced into this strain, and the resulting clones are screened on an agar (B569324) medium supplemented with the purified complementary peptide (Bliβ). smbb.mx

Using this approach, random mutagenesis libraries of both the Bliα and Bliβ peptides were generated and screened. smbb.mx Analysis of the resulting mutants revealed that changes to the serine, threonine, and cysteine residues—which are essential for forming the characteristic lanthionine (B1674491) rings—often resulted in reduced or eliminated bioactivity, confirming their structural importance. smbb.mx These bioengineering systems have also been used to expand the structural diversity of this compound by incorporating non-canonical amino acids into its sequence. researchgate.net

Structural Biology Techniques for Investigating this compound-Target Interactionsnih.govnih.gov

Understanding how this compound functions requires detailed knowledge of its three-dimensional structure and its interactions with bacterial targets. High-resolution structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations, have been instrumental in providing these molecular-level insights.

NMR spectroscopy has been the primary tool for determining the solution-state structures of the this compound peptides Lchα and Lchβ, which were solved in methanol (B129727) (PDB entries: 2KTN and 2KTO). nih.govplos.org The structure of Lchα revealed two distinct domains, N-terminal and C-terminal, connected by a flexible loop, showing structural homology to mersacidin-like lantibiotics. nih.gov In contrast, Lchβ adopts a more elongated, hydrophobic α-helical structure. nih.gov

NMR has also been crucial for studying how this compound interacts with its molecular target, the peptidoglycan precursor Lipid II. nih.gov Studies of Lchα in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a membrane environment, provided strong evidence that the C-terminal, mersacidin-like domain of Lchα is directly involved in binding to Lipid II. nih.gov These experiments monitored changes in the NMR signals of Lchα upon the addition of Lipid II, revealing which parts of the peptide were affected by the interaction. nih.gov The NMR spectra also indicated significant conformational exchange, suggesting that the peptides are dynamic and can adopt multiple shapes in solution. nih.govplos.org

Table 2: Key NMR Findings for this compound

Peptide/ComplexEnvironmentTechnique/ObservationKey FindingReference
LchαMethanol3D Structure Determination (PDB: 2KTN)Mersacidin-like structure with two domains connected by a flexible loop. nih.gov
LchβMethanol3D Structure Determination (PDB: 2KTO)Elongated, hydrophobic α-helix flanked by flexible termini. nih.gov
Lchα + Lipid IIDPC Micelles1H-15N HSQC TitrationThe C-terminal domain of Lchα interacts with Lipid II. nih.gov
LchαWater, Methanol, DPC Micelles15N Relaxation AnalysisPeptide backbone exhibits significant conformational exchange (flexibility). nih.govresearchgate.net

Complementing experimental techniques, Molecular Dynamics (MD) simulations provide a computational lens to view the dynamic nature of this compound peptides. plos.org By simulating the movements of atoms over time, MD can reveal flexibility and conformational transitions that are not easily captured by static structures. nih.gov

Extensive all-atom MD simulations have been performed on the Lchα, Lchβ, and Bliα peptides in aqueous solution. plos.orgnih.gov These simulations showed that the peptides are highly flexible, existing in a delicate equilibrium between random coil, α-helical, and β-sheet structures. plos.orgnih.gov The computed average root-mean-square deviation (RMSD) for Lchα from simulations (6.7 ± 1.0 Å) was comparable to the value estimated from NMR experiments (6.45 ± 1.79 Å), validating the computational model's ability to capture the peptide's flexibility. plos.org

MD simulations have also been used to support and extend the findings from NMR binding studies. nih.govmdpi.com Simulations confirmed that the C-terminal site of Lchα is involved in the interaction with Lipid II. nih.gov Furthermore, these computational models revealed the potential for a stable complex to form at the N-terminal, nisin-like site, although the specific conditions required for this interaction to occur in vitro remain to be determined. nih.govmdpi.com

Mentioned Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Binding Studies

Advanced Microscopy Techniques for Visualizing Cellular Effects of this compound

Advanced microscopy has been instrumental in elucidating the morphological and topographical changes induced by this compound on bacterial cells. These techniques provide high-resolution visual evidence of the compound's mechanism of action at the single-cell level.

One of the primary tools used in this area is Atomic Force Microscopy (AFM) . AFM studies have revealed that this compound causes significant damage to the bacterial cell envelope. nih.govresearchgate.net Research on Staphylococcus aureus demonstrated that treatment with this compound leads to distinct cell surface perturbations. nih.govresearchgate.net These disruptions ultimately culminate in the leakage of the cell's internal contents, providing a visual confirmation of membrane permeabilization as a key aspect of its antibacterial activity. nih.govresearchgate.net AFM allows researchers to observe these changes in real-time and under physiological conditions, offering detailed insights into the dynamics of membrane disruption.

Confocal Laser Scanning Microscopy (CLSM) , also referred to as Laser Scanning Confocal Microscopy (LSCM), is another powerful technique employed in this compound research. unito.itunivr.itwikipedia.org CLSM enables the three-dimensional imaging of fluorescently-labeled cells, providing high-resolution optical sections with excellent contrast. zeiss.com This method is particularly useful for visualizing the localization of this compound on or within bacterial cells and observing subsequent physiological changes, such as membrane depolarization or cell lysis, often in combination with specific fluorescent dyes. univr.itzeiss.com

While not always specific to this compound but to antimicrobial peptides from its source organism, Bacillus licheniformis, electron microscopy has also been used to study cellular effects. These studies have shown that bacterial peptides can induce changes in cell shape, such as the formation of abnormal pseudopodia, followed by cell rounding and eventual membrane rupture and the release of cytoplasmic material. mdpi.com

Microscopy TechniqueOrganism StudiedKey FindingsReferences
Atomic Force Microscopy (AFM) Staphylococcus aureusCauses cell surface perturbations; Induces leakage of internal cellular contents. nih.govresearchgate.netresearchgate.net
Confocal Laser Scanning Microscopy (CLSM/LSCM) General ApplicationUsed for high-resolution, 3D imaging of cellular structures and the effects of this compound. unito.itunivr.itzeiss.com
Electron Microscopy General ApplicationRevealed changes in cell shape, membrane rupture, and release of cytoplasmic contents induced by related peptides. mdpi.com

Bioinformatic and Genome Mining Approaches for this compound Discovery and Characterization

The discovery and subsequent characterization of this compound are prime examples of the successful application of bioinformatics and genome mining in natural product research. microbiologyresearch.orgnih.gov These computational approaches allow for the targeted identification of novel antimicrobial compounds by analyzing bacterial genome sequences for the presence of specific biosynthetic gene clusters (BGCs). nih.govcapes.gov.brresearchgate.net

This compound was first identified through a rational genome mining strategy that specifically targeted genes encoding LanM proteins. nih.govcapes.gov.br LanM enzymes are responsible for the post-translational modifications characteristic of type II lantibiotics. nih.gov By screening publicly available microbial genomes for LanM homologs, researchers identified a candidate BGC in Bacillus licheniformis ATCC 14580. nih.govcapes.gov.brplos.org Subsequent in-depth bioinformatic analysis of this genomic region revealed the complete this compound BGC, which includes two structural genes (licA1 and licA2) and the necessary modification enzymes (licM1 and licM2). plos.org This in silico discovery was later confirmed through laboratory experiments, validating the efficacy of the genome mining approach. capes.gov.brresearchgate.net

A variety of specialized bioinformatic tools have been crucial in the discovery and analysis of this compound and its related gene clusters:

BAGEL (BActeriocin GEnome mining tooL): This software is specifically designed to identify bacteriocin (B1578144) BGCs. oup.com The improved version, BAGEL2, successfully predicted the presence of the this compound gene cluster in B. licheniformis ATCC 14580, corroborating other findings. oup.com

antiSMASH (antibiotics & Secondary Metabolite Analysis SHell): This widely used pipeline predicts BGCs for all types of secondary metabolites. frontiersin.org It has been employed to identify this compound-like gene clusters in various bacterial genomes, aiding in comparative genomic studies. researchgate.netbeilstein-journals.org

BLAST (Basic Local Alignment Search Tool): This fundamental tool was used in the initial discovery phase to search for homologs of known lantibiotic modification enzymes, such as MrsM, which led to the identification of the this compound BGC. plos.org

These computational methods have not only enabled the initial discovery but also facilitated the identification of this compound-like clusters in other bacteria, such as strains of Clostridium, suggesting a wider distribution of this class of lantibiotics than previously known. researchgate.netbeilstein-journals.org

Bioinformatic ToolApplication in this compound ResearchReferences
Genome Mining (General) Initial rational screening for LanM protein genes leading to the discovery of the this compound BGC in B. licheniformis. nih.govcapes.gov.brresearchgate.net
BAGEL/BAGEL2 Predicted the presence of the this compound lantibiotic gene cluster in B. licheniformis ATCC 14580. oup.comfrontiersin.org
antiSMASH Identification and analysis of secondary metabolite BGCs, including this compound-like clusters in various genomes. frontiersin.orgresearchgate.netbeilstein-journals.org
BLASTp Homology searches for lantibiotic modification enzymes (e.g., MrsM) that helped pinpoint the this compound BGC. plos.org
InterProScan, Pfam Analysis of protein function, identification of conserved domains and key sites within the this compound BGC. microbiologyresearch.orgfrontiersin.org

Future Perspectives and Unaddressed Research Questions in Lichenicidin Biology

Exploration of Undiscovered Lichenicidin Variants and Their Biosynthetic Capacities

The discovery of this compound was spurred by genome mining efforts, a testament to the power of in silico approaches in identifying novel antimicrobial compounds. nih.gov The initial identification of the this compound biosynthetic gene cluster in Bacillus licheniformis ATCC 14580 (isogenic to DSM 13) revealed a class II lantibiotic system. nih.govplos.org This cluster contains genes encoding the two precursor peptides, LicA1 and LicA2, and the modification enzymes, LicM1 and LicM2, responsible for the post-translational modifications that are characteristic of lantibiotics. researchgate.netplos.org

The existence of different this compound variants, such as those produced by strains VK21 and I89, highlights the natural diversity of this lantibiotic. researchgate.netplos.org These variants can differ in their amino acid sequences, which in turn may affect their structural and dynamic properties. plos.org Future research should focus on a more extensive and systematic exploration of diverse environments to isolate new Bacillus strains. By employing advanced genome mining tools like antiSMASH, BAGEL, and RiPPMiner, researchers can screen vast genomic datasets for novel this compound-like gene clusters. beilstein-journals.orgtandfonline.com This approach has already proven successful in identifying putative this compound gene clusters in other bacterial species, such as Clostridium botulinum and Clostridium cellulovorans. researchgate.net

A critical aspect of this exploration will be the characterization of the biosynthetic machinery associated with these new variants. Understanding the substrate specificity and catalytic mechanisms of the modification enzymes (LanM-like proteins) will be crucial for bioengineering novel this compound analogs with improved properties. nih.govacs.org

Detailed Elucidation of Specific Protein-Protein Interactions in this compound Action and Immunity

The antimicrobial activity of this compound relies on the synergistic interaction of its two component peptides, Bliα (or Lchα) and Bliβ (or Lchβ). asm.orgrcsb.org The proposed mechanism involves the α-peptide binding to lipid II, a crucial precursor in bacterial cell wall biosynthesis, which then facilitates the pore-forming activity of the β-peptide. nih.govnih.gov While the interaction with lipid II has been a primary focus, the specific protein-protein interactions that govern this process at a molecular level require more detailed investigation. researchgate.net

Future studies should employ techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine the high-resolution structures of the this compound-lipid II complex and the subsequent ternary complex with the β-peptide. researchgate.netresearchgate.net Molecular dynamics simulations can further complement these experimental approaches by providing insights into the dynamic nature of these interactions. plos.orgresearchgate.net

Furthermore, the mechanism of self-immunity in this compound-producing strains is not fully understood. The lic gene cluster encodes several putative immunity proteins, including LicF, LicG, LicE, LicH, and LicI, which are thought to form an ABC transporter system. plos.orgasm.org However, studies in a heterologous Escherichia coli host have shown that these genes are not essential for self-protection in that system. asm.orgresearchgate.net This suggests that the immunity mechanism may be more complex or host-dependent. Elucidating the precise roles of these immunity proteins and their interactions with the this compound peptides is a critical area for future research. It is possible that these proteins function to export the bacteriocin (B1578144), preventing its accumulation to toxic levels within the producer cell, or they may directly interact with and inactivate the peptides. asm.org

Development of Novel Research Tools and Methodologies for this compound Studies

Advancing our understanding of this compound will necessitate the development and application of innovative research tools and methodologies. The heterologous expression of the this compound gene cluster in E. coli was a significant breakthrough, providing a platform for studying the function of individual genes and for producing this compound peptides for further characterization. asm.org Future efforts should focus on optimizing these heterologous expression systems to improve yields and facilitate the production of engineered this compound variants. acs.org

The development of more sensitive and high-throughput screening methods is also crucial for discovering new this compound variants and for evaluating the activity of engineered peptides. nih.govnih.gov This could involve the use of reporter strains that produce a measurable signal in response to this compound activity or the application of microfluidic platforms for rapid screening of large libraries of variants.

Furthermore, advanced imaging techniques, such as super-resolution microscopy, could be employed to visualize the interaction of this compound with the bacterial cell membrane in real-time. This would provide unprecedented spatial and temporal information about the mechanism of pore formation.

Broader Ecological and Evolutionary Significance of this compound Production

Bacteriocins like this compound play a significant role in microbial ecology by mediating competitive interactions between bacterial strains. pnas.orgbiorxiv.org The production of a narrow-spectrum antibiotic such as this compound is thought to be an evolutionarily advantageous strategy, as it targets specific competitors without being wasted on a broad range of non-competing species. pnas.org

Future research should investigate the ecological role of this compound in the natural habitats of Bacillus licheniformis. This could involve studying the distribution of this compound-producing strains in different environments and examining how this compound production influences the composition and dynamics of microbial communities. Understanding the selective pressures that have driven the evolution of this compound and its variants can provide valuable insights into the co-evolutionary arms race between bacteriocin producers and their susceptible targets. uchicago.edunih.gov

Moreover, exploring the evolutionary relationships between different this compound gene clusters can reveal how these systems have diversified over time. Phylogenetic analysis of the LanM enzymes and the precursor peptides can shed light on the evolutionary history of this fascinating class of antimicrobial peptides. beilstein-journals.org

Q & A

What experimental methodologies are recommended for heterologous production of lichenicidin components in Escherichia coli?

Level: Basic
Answer:
The production of recombinant this compound involves heterologous co-expression of precursor genes (lchA1, lchA2) and modifying enzymes (lchM1, lchM2) in E. coli BL21(DE3). Key steps include:

  • Plasmid design : Use pET-series vectors for cytoplasmic expression with His-tags for affinity purification .
  • Expression optimization : Induce with IPTG (0.5 mM) at mid-log phase (OD600 ~0.6) and incubate at 18°C for 16–20 hours to enhance soluble protein yield .
  • Purification : Employ metal-affinity chromatography (e.g., Ni-NTA), cyanogen bromide cleavage to remove fusion tags, and reverse-phase HPLC (RP-HPLC) for final purification .
    Yield considerations : The β-subunit (Lchβ) achieves ~4 mg/L, while α-subunit (Lchα) yields are significantly lower (<0.1 mg/L), necessitating strain/plasmid optimization .

How can researchers validate the structural and functional equivalence of recombinant this compound to native peptides?

Level: Basic
Answer:

  • Mass spectrometry : Use MALDI-TOF to confirm molecular mass (e.g., Lchβ: Mcalc ~3019.5 Da) .
  • NMR spectroscopy : Compare <sup>1</sup>H-<sup>1</sup>H TOCSY/NOESY spectra to verify thioether bridge formation and tertiary structure alignment with native peptides .
  • Functional assays : Test antimicrobial activity against Listeria monocytogenes or Staphylococcus aureus via agar diffusion or broth microdilution. Synergistic assays (e.g., equimolar Lchα/Lchβ mixtures) should show enhanced inhibition zones .

What strategies can mitigate low yields of the this compound α-subunit in heterologous systems?

Level: Advanced
Answer:

  • Codon optimization : Adjust rare codons in lchA1 to match E. coli tRNA abundance .
  • Promoter engineering : Replace T7 promoters with weaker variants (e.g., pBAD) to reduce metabolic burden .
  • Co-expression chaperones : Co-express GroEL/GroES to assist in folding modified peptides .
  • Post-translational modification : Verify activity of LchM1 via in vitro assays; low dehydration efficiency may explain incomplete maturation .

How can molecular dynamics (MD) simulations inform this compound’s mechanism of action?

Level: Advanced
Answer:

  • System setup : Simulate solvated this compound components (e.g., Lchα, Lchβ) at pH 7.0 using all-atom force fields (e.g., CHARMM36) .
  • Key analyses :
    • Structural flexibility : Identify dynamic regions (e.g., ring A in Lchα) influencing membrane interaction .
    • Membrane perturbation : Simulate peptide-lipid interactions to predict pore formation or lipid II binding .
  • Validation : Correlate MD-derived conformational changes with NMR data and antimicrobial assays .

What analytical techniques are critical for assessing this compound purity and post-translational modifications?

Level: Basic
Answer:

  • RP-HPLC : Use C18 columns with acetonitrile/TFA gradients; purity >95% is ideal for functional studies .
  • Circular dichroism (CD) : Confirm secondary structure (e.g., β-sheet dominance in Lchβ) .
  • LC-MS/MS : Map dehydration and thioether bridge sites via tandem mass spectrometry .

How should researchers design experiments to investigate this compound’s synergistic effects with other antimicrobials?

Level: Advanced
Answer:

  • Combination assays : Use checkerboard or time-kill assays to quantify fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤0.5 .
  • Mechanistic studies :
    • Membrane depolarization : Employ DiSC3(5) probes to monitor membrane disruption .
    • Transcriptomics : Compare gene expression profiles in target bacteria exposed to this compound alone vs. combinations .

What steps ensure reproducibility in this compound purification protocols across labs?

Level: Basic
Answer:

  • Strain standardization : Use B. licheniformis B-511 (ATCC 14580) for native peptide production and E. coli BL21(DE3)/pET systems for recombinant work .
  • Growth conditions : Document exact media (e.g., LB vs. M9), induction parameters, and protease inhibitors .
  • Data transparency : Share raw HPLC chromatograms, MALDI spectra, and NMR assignments via FAIR-compliant repositories .

How can contradictory data on this compound yields between studies be reconciled?

Level: Advanced
Answer:

  • Variable audit : Compare plasmid backbones (e.g., pET-8xHis-TrxL vs. pET28a), induction temperatures, and lanthipeptide maturation efficiency .

  • Table: Yield discrepancies in this compound production

    ComponentNative Producer Yield (mg/L)Recombinant Yield (mg/L)Key Variables
    Lchα0.1<0.1Codon usage, LchM1 activity
    Lchβ0.014.0Efficient LchM2 modification
  • Recommendation : Conduct side-by-side trials with shared reagents and protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.